

Technical Guide: Solubility of (DHQ)2Pyr in Organic Solvents

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Compound of Interest

Compound Name: (DHQ)2Pyr

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This technical guide provides a comprehensive overview of the solubility of **(DHQ)2Pyr**, a key chiral ligand in asymmetric synthesis. The document details its physicochemical properties, presents available solubility data, and outlines a robust experimental protocol for solubility determination.

Introduction to (DHQ)2Pyr

(DHQ)2Pyr, chemically known as Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric cinchona alkaloid ligand.^[1] It is widely utilized as a chiral catalyst in enantioselective synthesis, particularly in reactions such as asymmetric dihydroxylation.^[1] Understanding its solubility in various organic solvents is critical for designing homogeneous reaction conditions, optimizing catalyst efficiency, and developing effective purification and work-up procedures.

Compound Profile:

- Full Chemical Name: Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
- CAS Number: 149820-65-5
- Molecular Formula: C₅₆H₆₀N₆O₄^[2]
- Molecular Weight: 881.11 g/mol ^[2]

- Appearance: Solid[2]
- Melting Point: 245-248 °C[2]

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for **(DHQ)2Pyr** across a wide range of organic solvents is not extensively documented in publicly available literature. However, specific data points and qualitative descriptions provide valuable guidance.

Solvent	Molar Mass (g/mol)	Dielectric Constant (at 20°C)	Solubility	Notes
Methanol	32.04	33.0	12 mg/mL (13.6 mM)	Based on optical activity measurement: $[\alpha]_{20/D}^{+455^\circ}$, c = 1.2.[2]
Chloroform	119.38	4.81	Slightly Soluble	Based on data for the structurally similar ligand (DHQ) ₂ PHAL.
Dimethyl Sulfoxide (DMSO)	78.13	47.0	Slightly Soluble	Based on data for the structurally similar ligand (DHQ) ₂ PHAL; sonication may be required.

Note on Solubility: The term "slightly soluble" typically implies a solubility range of 1-10 mg/mL. The large, complex, and somewhat rigid structure of dimeric cinchona alkaloids often results in limited solubility in many common organic solvents. For many catalytic applications, complete

dissolution is not always necessary, as the reaction can proceed effectively in a slurry or biphasic system.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of **(DHQ)2Pyr** solubility in an organic solvent of interest using the isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid compound.

3.1. Materials and Equipment

- **(DHQ)2Pyr** (purity $\geq 97\%$)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.01 mg)
- Scintillation vials or glass test tubes with screw caps
- Thermostatically controlled shaker or orbital incubator
- Syringe filters (0.22 μm , compatible with the chosen solvent)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **(DHQ)2Pyr** solid (e.g., ~20-30 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.
 - Record the exact mass of the added solid.
 - Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

- Securely cap the vial to prevent solvent evaporation.
- Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove all undissolved particles. This step is critical to avoid artificially high solubility values.
- Quantification:
 - Gravimetric Method:
 - Weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
 - Once the solvent is completely removed, weigh the vial containing the dried solute.
 - Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
 - Chromatographic/Spectroscopic Method (Preferred):
 - Prepare a series of standard solutions of **(DHQ)2Pyr** of known concentrations in the chosen solvent.

- Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
- Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
- Analyze the diluted sample and determine its concentration from the calibration curve.
- Calculate the original solubility, remembering to account for the dilution factor.

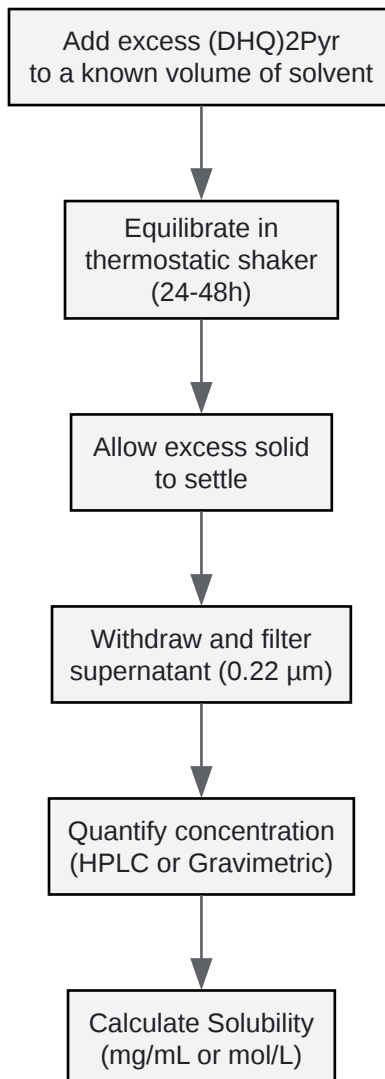
3.3. Data Calculation The solubility (S) is calculated in mg/mL using the following formula:

$$S \text{ (mg/mL)} = (\text{Concentration from calibration curve in mg/mL}) \times (\text{Dilution Factor})$$

Visualized Workflows

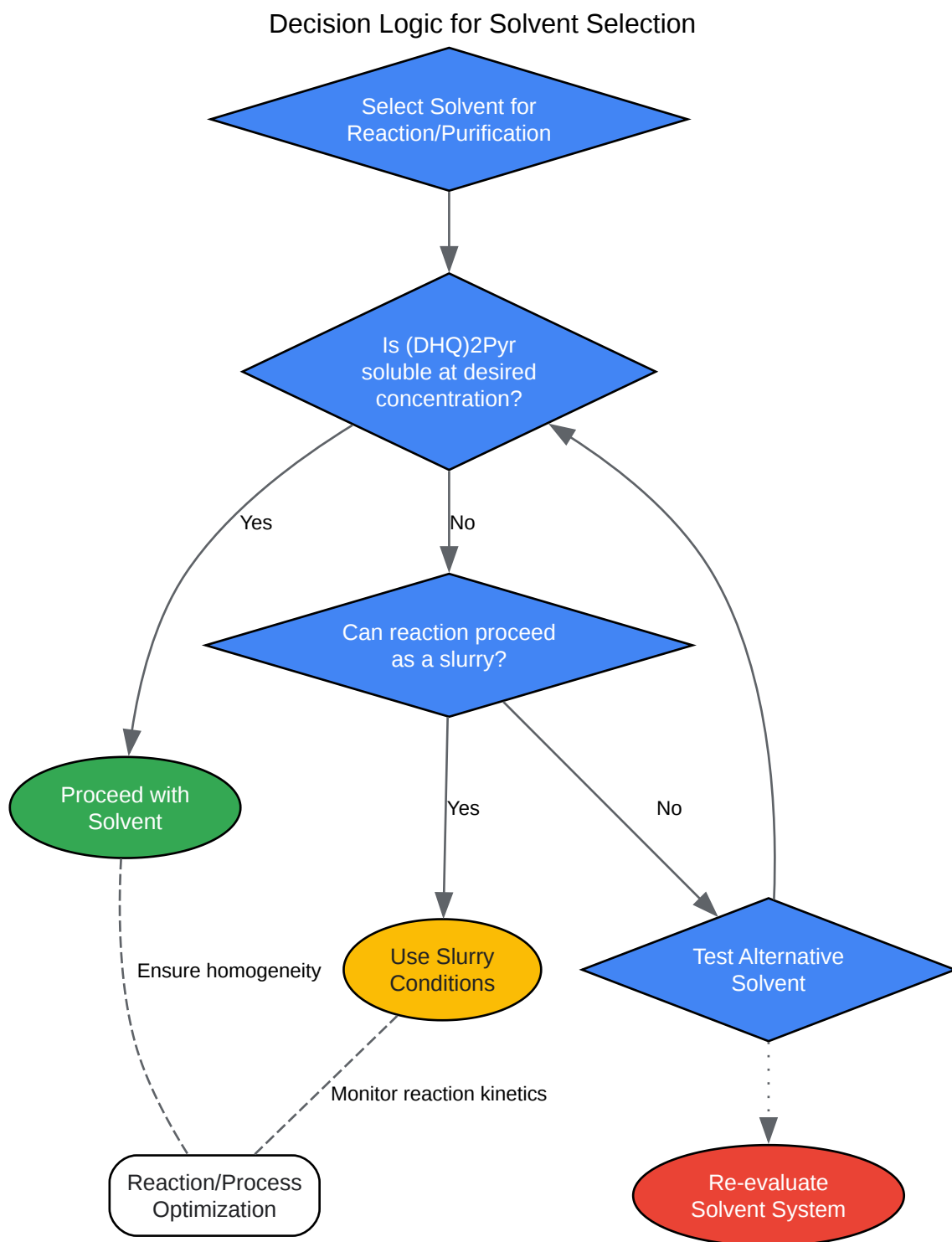
The following diagrams illustrate the key processes described in this guide.

Workflow for Solubility Determination



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Caption: Experimental workflow for the shake-flask solubility determination method.



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Caption: Logical workflow for selecting an appropriate solvent system based on solubility.

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References

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